molecular formula C17H16F2N4O2 B2629424 (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034254-25-4

(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2629424
CAS RN: 2034254-25-4
M. Wt: 346.338
InChI Key: KVYQSUUMWYUNJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrrolo[3,4-d]pyrimidin-6(7H)-one group, in particular, is a bicyclic ring system containing nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the morpholino group could potentially participate in nucleophilic substitution reactions, while the pyrrolo[3,4-d]pyrimidin-6(7H)-one group could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorine atoms could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .

Scientific Research Applications

Imaging Agents for Parkinson's Disease

Research has explored the synthesis of compounds for potential use as positron emission tomography (PET) agents targeting the LRRK2 enzyme in Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound with structural motifs similar to the one you're interested in, has been investigated for its application in imaging Parkinson's disease. This compound was prepared from a precursor with high radiochemical yield and purity, indicating its utility for in vivo imaging studies (Wang et al., 2017).

Synthesis of Novel Chemical Structures

There's ongoing research into the synthesis of novel chemical structures that contain the pyrrolo[3,4-d]pyrimidine moiety, which is closely related to your compound. These studies focus on creating new synthetic pathways and investigating the chemical properties of these compounds. An example includes the development of new synthesis methods for the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the versatility and potential of similar structures in medicinal chemistry and material science (Kimbaris & Varvounis, 2000).

Antitumor Activity

Compounds with the pyrrolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antitumor activity. Research in this area aims to identify new therapeutic agents by exploring the biological activities of these compounds. A study on the synthesis and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares structural features with your compound, reported inhibition of cancer cell proliferation, highlighting the potential of similar compounds in cancer therapy (Tang & Fu, 2018).

Novel Fused Chromone–Pyrimidine Hybrids

The synthesis of novel fused chromone–pyrimidine hybrids has been described, involving the ANRORC reaction of 3-benzoyl chromones with benzamidines. This research provides insights into the chemical versatility of pyrimidine derivatives and their potential applications in developing new chemical entities with varied biological activities (Sambaiah et al., 2017).

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study. Future research could focus on synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

(2,6-difluorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c18-12-2-1-3-13(19)15(12)16(24)23-9-11-8-20-17(21-14(11)10-23)22-4-6-25-7-5-22/h1-3,8H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYQSUUMWYUNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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